

A Comparative Review of Electron Acceptors for Organic Electronics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,3-Bis(dicyanomethylidene)indan*

Cat. No.: B1230837

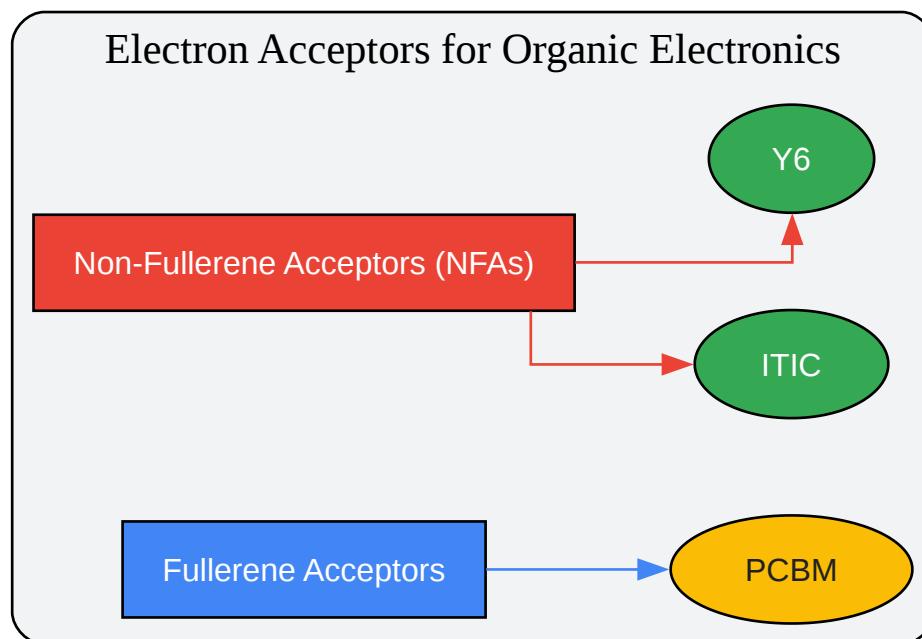
[Get Quote](#)

An in-depth analysis of fullerene and non-fullerene electron acceptors, providing key performance data and experimental methodologies for researchers in organic electronics.

The field of organic electronics, particularly in the domain of organic solar cells (OSCs), has seen a rapid evolution driven by the development of novel electron acceptor materials. These materials play a crucial role in the charge separation and transport processes that govern device efficiency. This guide provides a comparative review of prominent electron acceptors, focusing on the well-established fullerene derivative PCBM and two high-performing non-fullerene acceptors (NFAs), ITIC and Y6. The comparison is standardized by using the polymer donor PM6, a widely studied and high-performing material in the field.

Performance Comparison of Electron Acceptors

The performance of an organic solar cell is primarily evaluated by its Power Conversion Efficiency (PCE), which is determined by the Open-circuit Voltage (Voc), Short-circuit Current density (Jsc), and Fill Factor (FF). The following table summarizes the key performance metrics and electronic properties of PC71BM, ITIC, and Y6 when blended with the donor polymer PM6.


Electro n Accept or	Donor: Accept or Ratio			Voc (V)	Jsc (mA/c m ²)	FF (%)	Electro n Mobilite y (cm ² /V s)		
	PCE (%)						HOMO (eV)	LUMO (eV)	
PC71B M	1:1.2	~6.74	~0.82	~13.53	~60.7	~2.0 x 10 ⁻³	-6.1	-3.9	
ITIC	1:1.2	~11.8	~0.93	~19.5	~65.0	~4.5 x 10 ⁻⁴	-5.66	-4.01	
Y6	1:1.2	~16.2	~0.846	~25.6	~73.9	~5.0 x 10 ⁻⁴	-5.65	-4.1	

Data sourced from multiple research articles for PM6-based organic solar cells.

The data clearly illustrates the superior performance of non-fullerene acceptors, particularly Y6, in terms of overall PCE. While PCBM, a fullerene derivative, has been a workhorse in the field, its performance is surpassed by the engineered NFAs. ITIC shows a significant improvement over PCBM, and Y6 demonstrates a remarkable leap in efficiency, primarily driven by a substantial increase in the short-circuit current density. This enhancement in Jsc for NFAs is attributed to their broader and stronger absorption in the visible and near-infrared regions of the solar spectrum compared to fullerenes.[\[1\]](#)[\[2\]](#)

Classification of Electron Acceptors

Electron acceptors in organic electronics are broadly classified into two main categories: fullerene and non-fullerene acceptors. The following diagram illustrates this classification and highlights the representative molecules discussed in this review.

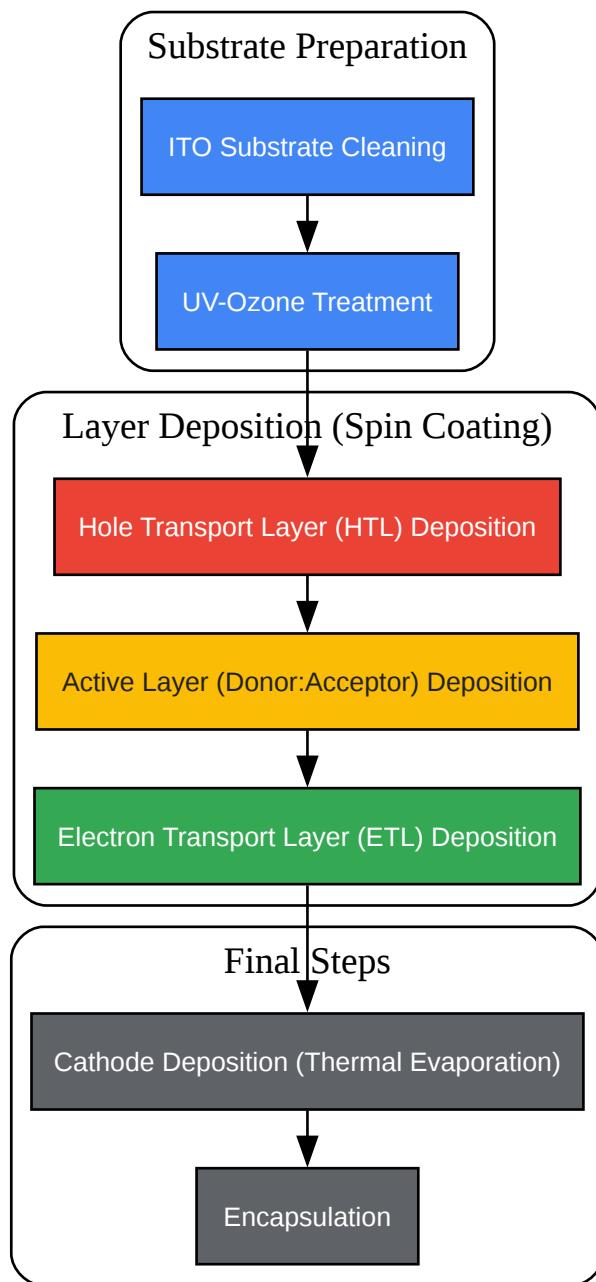

[Click to download full resolution via product page](#)

Figure 1. Classification of common electron acceptors in organic electronics.

Experimental Protocols

To ensure the reproducibility and accurate comparison of electron acceptor performance, standardized experimental protocols are essential. The following section outlines a typical workflow for the fabrication and characterization of a bulk heterojunction (BHJ) organic solar cell.

Device Fabrication Workflow

[Click to download full resolution via product page](#)

Figure 2. Workflow for organic solar cell fabrication.

Detailed Experimental Methodology

1. Substrate Preparation:

- Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the work function and remove organic residues.

2. Hole Transport Layer (HTL) Deposition:

- A solution of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) is spin-coated onto the ITO substrate at 3000 rpm for 30 seconds.
- The substrates are then annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.

3. Active Layer Deposition:

- The donor polymer (e.g., PM6) and the electron acceptor (e.g., PCBM, ITIC, or Y6) are dissolved in a suitable solvent (e.g., chloroform) at the desired donor:acceptor weight ratio.
- The active layer solution is then spin-coated onto the HTL at a specified speed (e.g., 2000 rpm) for 60 seconds inside the glovebox.
- The film is subsequently annealed at an optimized temperature (e.g., 100°C) for 10 minutes.

4. Electron Transport Layer (ETL) and Cathode Deposition:

- A thin layer of an electron transport material (e.g., PFN-Br) is spin-coated on top of the active layer.
- Finally, a metal cathode (e.g., Aluminum) is deposited by thermal evaporation under high vacuum ($<10^{-6}$ Torr) through a shadow mask to define the device area.

5. Device Characterization:

- Current Density-Voltage (J-V) Measurement: The J-V characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. Key parameters such as PCE, Voc, J_{sc}, and FF are extracted from the J-V curve.

- External Quantum Efficiency (EQE) Measurement: EQE is measured to determine the ratio of collected charge carriers to incident photons at each wavelength. This provides insight into the spectral response of the device.
- Carrier Mobility Measurement: The electron and hole mobilities are determined using the space-charge-limited current (SCLC) method. This involves fabricating single-carrier devices (electron-only and hole-only) and measuring their J-V characteristics in the dark.

This comparative guide highlights the significant advancements in non-fullerene acceptors for organic electronics. The ability to tune their electronic and optical properties through molecular design has led to a new generation of highly efficient organic solar cells.^[3] While fullerene derivatives have been instrumental in the development of the field, the future of high-performance organic electronics appears to be dominated by these innovative non-fullerene materials. Further research focusing on optimizing morphology and reducing energy losses will continue to push the boundaries of organic solar cell performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 16.7%-efficiency ternary blended organic photovoltaic cells with PCBM as the acceptor additive to increase the open-circuit voltage and phase purity - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Synergetic Effect of Different Carrier Dynamics in Pm6:Y6:ITIC-M Ternary Cascade Energy Level System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Band-like transport in non-fullerene acceptor semiconductor Y6 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Review of Electron Acceptors for Organic Electronics]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230837#comparative-review-of-electron-acceptors-for-organic-electronics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com